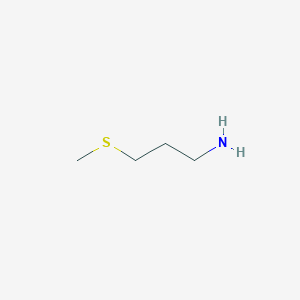

3-(Methylthio)propylamine

Overview

Description

3-(Methylthio)propylamine: is an organic compound with the chemical formula C4H11NS . It is a derivative of propylamine, characterized by the presence of a methylmercapto group at the 3-position. This compound is a primary amino compound and an organic sulfide . It is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

It is known to be used in the synthesis of rhodium (iii) complexes involving acyclic diaminedithioether (dadte) ligands .

Mode of Action

It is known to participate in the synthesis of rhodium (III) complexes

Biochemical Pathways

It is known to be involved in the synthesis of rhodium (III) complexes

Biochemical Analysis

Biochemical Properties

3-Methylthiopropylamine interacts with various biomolecules in biochemical reactions. It has been found to be effective in antioxidant activity among various amino acids and related substances . This unique characteristic of 3-Methylthiopropylamine makes it quite soluble in organic solvents, fats, and oils, as well as in water .

Cellular Effects

3-Methylthiopropylamine has significant effects on various types of cells and cellular processes. It has been found to be an effective antioxidant, which can influence cell function by protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, 3-Methylthiopropylamine exerts its effects through its antioxidant activity. It can bind to reactive oxygen species, thereby preventing these harmful molecules from causing damage to cellular components .

Temporal Effects in Laboratory Settings

Over time, 3-Methylthiopropylamine has been found to be quite stable in aqueous solution at a temperature of less than 100°C . This stability, along with its antioxidant activity, makes it a valuable compound for use in various laboratory settings.

Metabolic Pathways

It is known to be a derivative of propylamine, suggesting that it may be involved in similar metabolic pathways .

Preparation Methods

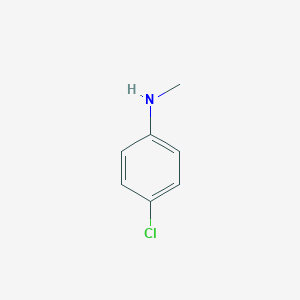

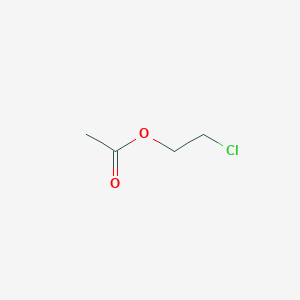

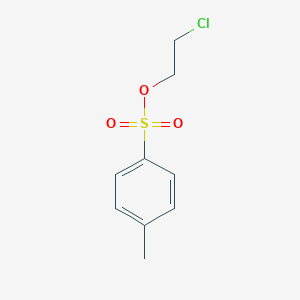

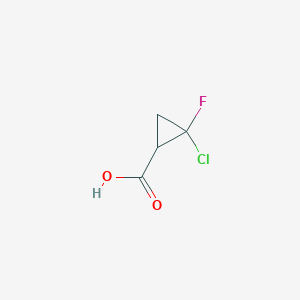

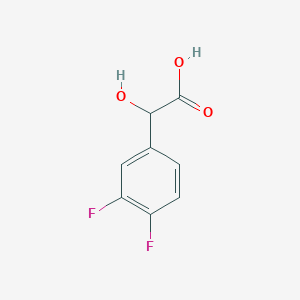

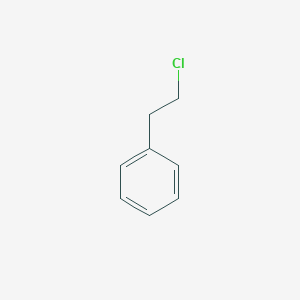

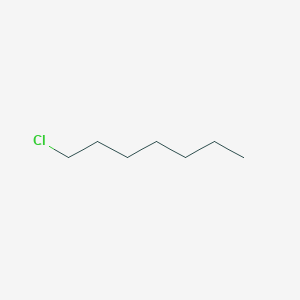

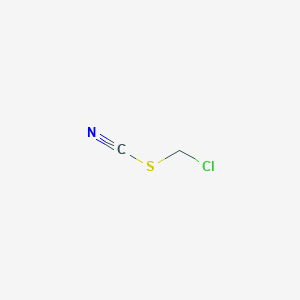

Synthetic Routes and Reaction Conditions: The preparation of 3-(Methylthio)propylamine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropylamine with sodium methylthiolate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound can be produced using microwave and ultrasonic-assisted synthesis. This method involves the use of 3-Methylthiopropyl alcohol as a starting material, which is readily available. The reaction time is significantly reduced, and the yield is improved compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylthio)propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form the corresponding thiol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted amines

Scientific Research Applications

Chemistry: 3-(Methylthio)propylamine is used in the synthesis of rhodium (III) complexes involving acyclic diaminedithioether ligands. These complexes have applications in catalysis and material science .

Biology and Medicine: The compound has been studied for its role as an inhibitor of spermidine synthase, which is significant in the regulation of polyamine metabolism. It has shown potential in inducing ornithine decarboxylase activity in human lymphoid leukemia cells .

Industry: this compound is used as a flavoring agent in the food industry due to its unique odor resembling crab and lobster. It also serves as an antioxidant in various food products .

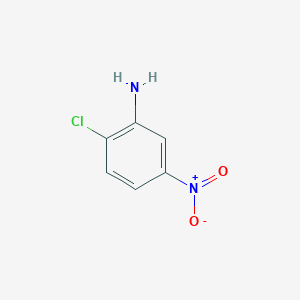

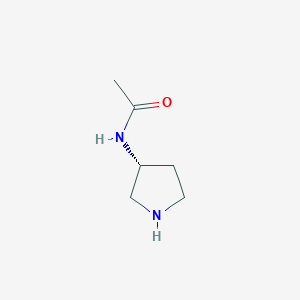

Comparison with Similar Compounds

- 3-Aminopropane-1-thiol

- Propylamine

- 3-Methylsulfanylpropan-1-amine

Comparison: 3-(Methylthio)propylamine is unique due to the presence of the methylmercapto group, which imparts distinct chemical and biological properties. Compared to 3-Aminopropane-1-thiol, it has a higher molecular weight and different reactivity patterns. Propylamine lacks the sulfur atom, making it less versatile in certain chemical reactions .

Properties

IUPAC Name |

3-methylsulfanylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYSBGWCYXYOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063300 | |

| Record name | 1-Propanamine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly yellow liquid; Pungent penetrating aroma | |

| Record name | 3-(Methylthio)propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 3-(Methylthio)propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.964 (20°) | |

| Record name | 3-(Methylthio)propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4104-45-4 | |

| Record name | 3-(Methylthio)propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthiopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAP0CGD5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3-MTPA has the molecular formula C4H11NS and a molecular weight of 105.2 g/mol.

A: Several spectroscopic techniques have been used to characterize 3-MTPA and its derivatives. These include:- UV spectrophotometry []: This technique has been used to characterize new sulfonium compounds derived from S-adenosyl(5')-3-methylthiopropylamine.- Thin layer chromatography []: This technique has been employed to separate and characterize new deaminated analogs of S-adenosyl(5')-3-methylthiopropylamine.- High voltage electrophoresis []: This technique has been utilized in the characterization of new sulfonium compounds related to 3-MTPA.- Raman scattering []: Time-resolved resonance Raman scattering has provided vibrational spectroscopic evidence of intramolecular bonding in the 3-MTPA radical cation (3-MTPA+•). - Mass spectrometry [, ]: This technique has been successfully employed for the ultramicrodetermination and identification of amines, including 3-MTPA, after derivatization []. Additionally, gas chromatography coupled with pyrolysis and mass spectrometry (Py-GC/MS) has been used to study the carbohydrate and amino acid degradation pathways in model systems involving 3-MTPA, providing information about its fragmentation products [].

A: 3-MTPA hydrochloride can be prepared through various methods:- Decarboxylation of Methionine: Heating d,l-methionine with acetophenone results in 3-MTPA hydrochloride with a high yield (90-92%) [].- Microbial Conversion: Certain Streptomyces strains can convert l-methionine to 3-MTPA [, ]. This biotransformation offers a potential route for the optical resolution of dl-methionine, yielding d-methionine and 3-MTPA [].- Reaction with Methional: Reacting anilines with methional and sodium cyanoborohydride produces N-phenyl-3-methylthiopropylamine hydrochlorides, which can be further modified to obtain various derivatives [].

A: 3-MTPA is a key intermediate in the biosynthesis of polyamines, specifically spermidine and sym-nor-spermine, in the extreme thermoacidophilic bacterium Caldariella acidophila [].

A: In Caldariella acidophila, S-adenosylmethionine undergoes decarboxylation to form S-adenosyl-(5')-3-methylthiopropylamine (dcAdoMet), where 3-MTPA acts as the propylamine donor. This propylamine moiety is then transferred to putrescine or spermidine to form spermidine or sym-nor-spermine, respectively [].

A: Several enzymes involved in polyamine biosynthesis interact with 3-MTPA or its derivatives:- Spermidine Synthase: This enzyme utilizes decarboxylated S-adenosylmethionine (dcAdoMet), where 3-MTPA acts as the propylamine donor, and putrescine to synthesize spermidine. Studies on spermidine synthase from E. coli have shown that the deaminated analogs of dcAdoMet act as competitive inhibitors with respect to putrescine [].- Spermine Synthase: This enzyme uses dcAdoMet and spermidine to synthesize spermine. - S-Adenosylmethionine Decarboxylase (AdoMetDC): AdoMetDC is responsible for the decarboxylation of S-adenosylmethionine to dcAdoMet. Studies have shown that 3-MTPA, particularly as part of dcAdoMet, is crucial for substrate recognition and binding to AdoMetDC [, ].- S-Adenosylmethionine Lyase: This enzyme degrades S-adenosylmethionine, and 3-MTPA has been found to act as a non-competitive inhibitor of this enzyme [].- L-Methionine Decarboxylase (MetDC): This enzyme catalyzes the decarboxylation of l-methionine to 3-MTPA [].

A: Yes, 3-MTPA hydrochloride demonstrates significant antioxidant activity. In studies assessing the autoxidation of sodium linolenate in aqueous systems, 3-MTPA hydrochloride emerged as the most effective antioxidant among the tested substances [].

A: 3-MTPA hydrochloride demonstrates good stability in aqueous solutions:- Thermal Stability: It remains stable at temperatures below 100°C [].- pH Stability: It exhibits stability across a wide pH range in aqueous solutions [].

A: Acute toxicity studies in mice indicated an LD50 of 4.5 g/kg body weight for 3-MTPA hydrochloride administered orally [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.